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Compound of Interest

Compound Name: 5,7-Dihydroxy-4-methylcoumarin

Cat. No.: B191047

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dihydroxy-4-methylcoumarin (D4M) is a synthetic coumarin derivative with a range of
documented biological activities, including anti-inflammatory, antioxidant, antiplatelet, and
cytoprotective effects.[1] Its potential as a therapeutic agent is underscored by its ability to
interact with various biological targets. Molecular docking is a powerful computational
technique used to predict the binding orientation and affinity of a small molecule (ligand) to a
macromolecular target, typically a protein. This document provides an overview of the known
targets of 5,7-Dihydroxy-4-methylcoumarin, summarizes its binding affinities, and offers a
detailed protocol for conducting molecular docking studies.

Biological Targets and In Silico Binding Data

Molecular docking studies have identified several potential protein targets for 5,7-Dihydroxy-4-
methylcoumarin, suggesting its therapeutic versatility. The compound has been shown to
interact with enzymes involved in pigmentation, inflammation, cancer, and viral replication. A
summary of the quantitative data from these studies is presented below.

Table 1: Summary of Molecular Docking and Inhibitory Data for 5,7-Dihydroxy-4-
methylcoumarin
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Table 2: Summary of In Vitro Inhibition Data for 5,7-Dihydroxy-4-methylcoumarin

Target Enzyme IC50 / Ki Value Assay Type Reference
Rat Lens Aldose Enzyme Inhibition

IC50 = 17 uM [3]
Reductase Assay
Human Carbonic ) Enzyme Inhibition

Ki=8.4 uM [3]
Anhydrase | (CAl) Assay
Human Carbonic ) Enzyme Inhibition

Ki=0.19 uM [3]
Anhydrase IX (CAIX) Assay
Human Carbonic ) Enzyme Inhibition

Ki=6.4 uM [3]
Anhydrase Xl (CAXII) Assay
HCV NS5B Enzyme Inhibition

IC50 = 47.2 uM [3]
Polymerase Assay
Myeloperoxidase

IC50 =1.06 uM Cell-free Assay [3]
(MPO)
Platelet Aggregation
(Arachidonic Acid- IC50 =45 uyM In Vitro Assay [3]
induced)

Experimental Protocols
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Protocol 1: Molecular Docking of 5,7-Dihydroxy-4-
methylcoumarin

This protocol outlines the standard workflow for performing a molecular docking study using
AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Ligand (5,7-Dihydroxy-4-methylcoumarin)
» Objective: To obtain a 3D structure of the ligand and prepare it for docking.

o Steps:

o

Obtain the 2D structure of 5,7-Dihydroxy-4-methylcoumarin from a chemical database
like PubChem (CID: 5354284).

o Use a chemical drawing tool such as Marvin Sketch or ChemDraw to save the structure in
a suitable format (e.g., MOL or SDF).

o Convert the 2D structure to a 3D structure using software like Open Babel or Avogadro.

o Perform energy minimization of the 3D structure using a force field (e.g., MMFF94). This
step is crucial for obtaining a low-energy conformation.

o Save the optimized 3D structure in PDBQT format, which is required by AutoDock Vina.
This can be done using AutoDock Tools (ADT). During this step, polar hydrogens will be
added, and Gasteiger charges will be computed.

2. Preparation of the Target Protein

o Objective: To prepare the protein structure for docking by removing unwanted molecules and
adding necessary components.

o Steps:

o Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
For example, the structure of mushroom tyrosinase can be obtained using PDB ID: 2Y9X.

[1]
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o Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

o Remove all non-essential molecules, including water, co-crystallized ligands, and any
other heteroatoms that are not part of the protein or its active site.

o Check for and repair any missing residues or atoms in the protein structure.
o Using AutoDock Tools (ADT), add polar hydrogens to the protein.
o Compute and assign Gasteiger charges to the protein atoms.
o Save the prepared protein structure in the PDBQT format.
3. Generation of the Grid Box

» Objective: To define the search space for the docking simulation, focusing on the protein's
active or binding site.

o Steps:
o Load the prepared protein and ligand PDBQT files into AutoDock Tools.

o ldentify the binding site of the protein. This can be determined from the location of a co-
crystallized ligand in the original PDB file or through literature research.

o Use the "Grid Box" option in ADT to define a three-dimensional box that encompasses the
entire binding site. The size of the box should be large enough to allow the ligand to move
and rotate freely but small enough to focus the search.

o Set the grid spacing, typically to 1.0 A.

o Save the grid parameter file (e.g., grid.gpf) and generate the corresponding grid map files
using the autogrid4 program.

4. Execution of Molecular Docking

e Objective: To run the docking simulation using AutoDock Vina.
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e Steps:

o Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein
and ligand PDBQT files, and the coordinates of the grid box center and its dimensions.

o Open a command-line terminal and navigate to the directory containing all the necessary
files.

o Execute the docking run using the following command: vina --config conf.txt --log log.txt

o Vina will perform the docking calculations and generate an output file (typically in PDBQT
format) containing the predicted binding poses of the ligand, ranked by their binding affinity
scores (in kcal/mol).

5. Analysis of Docking Results
o Objective: To visualize and interpret the docking results.
e Steps:

o Load the protein PDBQT file and the docking output PDBQT file into a molecular
visualization program (e.g., PyMOL, BIOVIA Discovery Studio).

o Visualize the different binding poses of the ligand within the protein’'s active site.

o Analyze the interactions between the ligand and the protein for the best-scoring pose. This
includes identifying hydrogen bonds, hydrophobic interactions, and any other significant
non-covalent interactions.

o The binding energy score provides an estimate of the binding affinity. More negative
values indicate stronger binding.

Visualizations
Molecular Docking Workflow
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Caption: Workflow for a typical molecular docking study.

Signaling Pathway Modulation

Studies have shown that 5,7-Dihydroxy-4-methylcoumarin can modulate the PISK/AKT
signaling pathway.[1][4] In the context of melanogenesis, downregulation of this pathway by the
compound has been observed.[1] In other contexts, such as osteogenesis, it appears to
enhance osteoblast differentiation via AKT1 interaction.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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